3-Hydroxyisonicotinic acid

Vue d'ensemble

Description

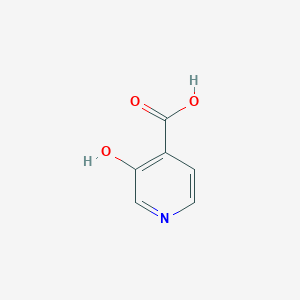

3-Hydroxyisonicotinic acid (C₆H₅NO₃, CAS: 10128-71-9) is a pyridinecarboxylic acid derivative characterized by a hydroxyl group at the 3-position and a carboxylic acid group at the 4-position of the pyridine ring. It has a molecular weight of 139.11 g/mol and is commercially available with ≥95% purity . The compound exhibits moderate solubility in methanol and slight solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the oxidation of isovaleric acid in the presence of sodium hydroxide and oxygen at an appropriate temperature and pressure . Another method involves the diazotization of 3-aminoisonicotinic acid followed by hydrolysis. In this process, 3-aminoisonicotinic acid is dissolved in water and treated with sulfuric acid and sodium nitrite at temperatures ranging from 10°C to 80°C. The resulting diazonium salt is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

3-Hydroxyisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like iodine or bromine .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenating agents like iodine or bromine, often in the presence of a catalyst or under specific pH conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Chemistry

- Ligand in Coordination Chemistry : 3-HINA is utilized as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. These complexes are studied for their structural properties and potential applications in catalysis and materials science.

- Reaction Mechanisms : The compound plays a role in understanding reaction mechanisms and catalysis, particularly in electrophilic aromatic substitution reactions where the hydroxyl group influences reactivity .

Biology

- Antimicrobial Properties : Due to its structural similarity to isoniazid, 3-HINA has been investigated for its antimicrobial activity. Studies suggest it may exhibit effects against various pathogens, potentially serving as a lead compound for new antibiotics.

- Pro-Angiogenic Effects : Research indicates that 3-HINA can stimulate pro-angiogenic factors such as endothelial nitric oxide synthase (eNOS) and vascular endothelial growth factor A (VEGF-A). These effects are mediated through pathways involving peroxisome proliferator-activated receptor gamma (PPARγ), suggesting therapeutic potential in conditions like ischemia .

Medicine

- Anti-Inflammatory and Anticancer Properties : 3-HINA has been explored for its anti-inflammatory effects and potential anticancer properties. In vitro studies have shown that metal complexes derived from 3-HINA exhibit significant anti-proliferative activity against human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Ligand for MOFs | Facilitates formation of stable complexes with metal ions |

| Biology | Antimicrobial agent | Exhibits activity against various pathogens |

| Medicine | Anti-inflammatory | Reduces inflammatory markers in macrophages infected with T. cruzi |

| Medicine | Anticancer activity | Metal complexes show high anti-proliferative effects on cancer cell lines |

Case Studies

- Electrophilic Aromatic Substitution : A study focused on the iodination of 3-HINA revealed that the hydroxyl group directs substitution patterns, which is crucial for synthetic modifications aimed at developing new compounds with enhanced biological activities .

- Pro-Angiogenic Activity : In experiments involving T. cruzi-infected mice, treatment with 3-HINA led to increased expression of pro-angiogenic molecules, highlighting its potential in therapeutic strategies for cardiovascular diseases .

- Metal Complexes Against Cancer : Research on mixed metal complexes involving 3-HINA demonstrated superior anti-proliferative activity compared to traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment development .

Mécanisme D'action

The mechanism of action of 3-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a modulator of cellular processes. For example, its structural similarity to isoniazid suggests that it may inhibit the synthesis of mycolic acids in mycobacteria, thereby exerting antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility | Key Structural Features |

|---|---|---|---|---|---|

| 3-Hydroxyisonicotinic acid | C₆H₅NO₃ | 139.11 | 10128-71-9 | Methanol, slight H₂O | IMHB (OH···O=C), planar pyridine ring |

| 3-Aminopyridine-4-carboxylic acid | C₆H₆N₂O₂ | 138.13 | 7579-20-6 | Not reported | Amino group at 3-position; no IMHB |

| 3-Chloroisonicotinic acid | C₆H₄ClNO₂ | 157.55 | 88912-27-0 | Not reported | Chlorine substituent; steric hindrance |

| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | C₁₂H₈FNO₃ | 233.20 | 1267011-08-4 | Not reported | Fluorophenyl group; extended conjugation |

| 3-(Methylamino)isonicotinic acid | C₇H₈N₂O₂ | 152.15 | 81750543 (CID) | Not reported | Methylamino group; flexible side chain |

Functional and Spectroscopic Differences

- Hydrogen Bonding : this compound exhibits stronger IMHB (electron density $ \rho(r) = 0.05 \, \text{a.u.} $, Laplacian $ \nabla^2 \rho(r) = 0.15 \, \text{a.u.} $) compared to 4-hydroxynicotinic acid, which has weaker IMHB due to positional isomerism .

- Electron-Withdrawing Effects : Chlorine in 3-chloroisonicotinic acid increases electrophilicity but reduces solubility, whereas the fluorophenyl group in 1267011-08-4 enhances resonance stabilization .

Research Findings and Industrial Relevance

- Thermodynamic Stability: DFT calculations confirm this compound’s IMHB contributes to a 5–8 kcal/mol stabilization energy, making it more stable than non-hydrogen-bonded analogs .

- Market Demand : Annual sales of this compound exceed 240 units (Sigma-Aldrich), reflecting its utility in academic and industrial research .

Activité Biologique

3-Hydroxyisonicotinic acid (3-HINA) is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol. Its structure features a hydroxyl group attached to an isonicotinic acid framework, which is crucial for its biological activity.

Biological Activities

Research indicates that 3-HINA exhibits several significant biological activities:

- Antimicrobial Properties : 3-HINA has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. Studies have shown that it can inhibit the growth of certain pathogens, making it valuable in the development of new antimicrobial agents .

- Anti-Proliferative Effects : In vitro studies have indicated that 3-HINA can inhibit the proliferation of cancer cells. For instance, a study involving metal complexes of 3-HINA showed promising anti-proliferative activity against tumor cell lines, highlighting its potential in cancer therapy .

- Anti-Inflammatory Activity : 3-HINA has been linked to anti-inflammatory effects through its interactions with various signaling pathways. It has been shown to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of 3-HINA are complex and involve multiple pathways:

- Vascular Remodeling : Research indicates that 3-HINA influences vascular remodeling by affecting endothelial nitric oxide synthase (eNOS) and vascular endothelial growth factor (VEGF) expression through the PI3K/AKT/mTOR signaling pathway . This action is particularly relevant in conditions such as Chagas disease, where vascular function is compromised.

- Interaction with PPARγ : 3-HINA acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating inflammation and metabolism. Activation of PPARγ by 3-HINA leads to decreased expression of pro-inflammatory cytokines and promotes angiogenesis, thus supporting tissue repair processes .

Research Findings and Case Studies

Several studies have explored the biological activities and mechanisms of action of 3-HINA:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3-HINA against various bacterial strains, revealing significant inhibitory effects that warrant further investigation for antibiotic development .

- Cancer Cell Proliferation : In a research project focusing on metal complexes containing 3-HINA, significant anti-proliferative effects were observed against cancer cell lines. The study utilized various analytical techniques to confirm these findings .

- Inflammation Modulation : Another study investigated the anti-inflammatory properties of 3-HINA in a model of dextran sulfate sodium-induced colitis in mice. The results indicated reduced levels of inflammatory markers, suggesting therapeutic potential for inflammatory bowel diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-HINA, it is essential to compare it with structurally related compounds. The following table summarizes key characteristics:

| Compound | Antimicrobial Activity | Anti-Proliferative Activity | Anti-Inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Significant |

| Isonicotinic Acid | Low | Moderate | Low |

| 2,6-Dichloroisonicotinic Acid | High | Moderate | Moderate |

Q & A

Q. What are the recommended safety precautions for handling 3-Hydroxyisonicotinic acid in laboratory settings?

Category: Basic Research Question

Answer:

While this compound (CAS 10128-71-9) lacks explicit hazard classification in the provided evidence, analogous hydroxy acids (e.g., 3-hydroxypropionic acid) suggest potential risks such as skin/eye irritation . Methodological precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to avoid direct contact .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment; avoid dust generation .

- Emergency Protocols: For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Category: Basic Research Question

Answer:

Key methods for structural elucidation and purity assessment include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm hydroxyl and carboxylic acid functional groups, referencing spectral libraries (e.g., NIST Chemistry WebBook) .

- Infrared Spectroscopy (IR): Identify O-H (2500–3300 cm) and C=O (1700–1750 cm) stretches .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode to verify molecular weight (CHNO, theoretical 139.03 g/mol) .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

Category: Advanced Research Question

Answer:

Synthetic routes (e.g., hydroxylation of isonicotinic acid derivatives) require:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and prevent over-oxidation .

- Catalyst Screening: Test transition-metal catalysts (e.g., Cu or Fe complexes) for regioselective hydroxylation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility, while lower temperatures reduce side reactions .

- Purification: Recrystallization from ethanol/water mixtures or preparative HPLC for high-purity isolates .

Document all parameters (temperature, stoichiometry) to ensure reproducibility per guidelines in .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Category: Advanced Research Question

Answer:

Discrepancies often arise from variations in experimental conditions. Mitigation approaches include:

- Standardized Protocols: Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolytic/oxidative stability .

- Computational Modeling: Use tools like COSMO-RS to predict solubility and pKa values, cross-validating with empirical data .

- Interlaboratory Comparisons: Share raw data (e.g., DSC thermograms for melting point verification) to identify methodological biases .

Q. How can computational methods predict the reactivity of this compound in biological or catalytic systems?

Category: Advanced Research Question

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes (e.g., decarboxylases) to study metabolic pathways .

- QSPR Models: Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity or catalytic performance .

Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Category: Basic Research Question

Answer:

- Detailed Documentation: Report synthesis conditions (e.g., catalyst loading, reaction time) and characterization data (e.g., NMR shifts, HPLC gradients) .

- Batch Consistency: Use controlled sourcing (e.g., CAS 10128-71-9) and quantify impurities via GC-MS .

- Open Data Sharing: Deposit raw spectra/chromatograms in repositories like PubChem or Zenodo for peer validation .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

Category: Advanced Research Question

Answer:

- pH-Dependent Stability: Conduct kinetic studies across pH 2–12, monitoring degradation via UV-Vis or LC-MS. Carboxylic acid groups may protonate below pH 4, reducing solubility .

- Reactivity in Buffers: Assess chelation potential with metal ions (e.g., Fe) using ITC (Isothermal Titration Calorimetry) .

- Autoxidation Risks: Under alkaline conditions, hydroxyl groups may oxidize; add antioxidants (e.g., BHT) or use inert atmospheres .

Q. What advanced techniques characterize the solid-state properties of this compound?

Category: Advanced Research Question

Answer:

Propriétés

IUPAC Name |

3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHGATQUCUYHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332662 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-71-9 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.